1-Bromonaphthalen-2-yl trifluoromethanesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O3S/c12-10-8-4-2-1-3-7(8)5-6-9(10)18-19(16,17)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHWGJMHCMOXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571264 | |
| Record name | 1-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126613-08-9 | |
| Record name | 1-Bromo-2-naphthyl triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126613-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromonaphthalen-2-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Bromonaphthalen-2-yl trifluoromethanesulfonate (C11H6BrF3O3S) is a synthetic compound that has garnered attention in the field of organic chemistry due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the protection of 1-bromo-2-naphthol using trifluoromethanesulfonic anhydride (Tf2O) in the presence of bases such as pyridine or 4-dimethylaminopyridine (DMAP). This reaction yields high yields of the desired triflate derivative . The overall reaction can be summarized as follows:
This compound has been studied for its role in various chemical reactions that may influence biological systems. The compound acts as a potent electrophile, facilitating nucleophilic substitutions which are crucial in the synthesis of biologically active molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions makes it a valuable building block for complex organic compounds, including pharmaceuticals .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds synthesized using this compound:
- Anticancer Activity : Research has indicated that derivatives formed from this triflate exhibit significant anticancer properties. For instance, compounds generated through Suzuki coupling reactions have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
- Enzyme Inhibition : The electrophilic nature of this compound allows it to interact with enzymes, potentially inhibiting their activity. Studies have demonstrated that certain derivatives can effectively inhibit kinases involved in cancer progression, highlighting their role as enzyme inhibitors .
- Photoluminescence Properties : Some derivatives have been characterized for their photoluminescent properties, which may have implications in bioimaging and sensing applications. The conformational changes induced by pH variations can affect their luminescent behavior, making them suitable for dynamic biological environments .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The electron-withdrawing triflate group enhances electrophilicity at the adjacent carbon, but the extended conjugation in naphthalene may moderate this effect compared to phenyl derivatives .
Functional Analogs: Alkyl Triflates
A comparison with alkyl trifluoromethanesulfonates highlights divergent reactivity profiles:
Key Differences :
Q & A
Q. Experimental design tips :
- Order of reactions : Prioritize triflate substitution first to avoid side reactions.
- Ligand selection : For Pd-mediated steps, use SPhos or Xantphos to enhance reactivity.
- Monitoring : Use <sup>19</sup>F NMR to track triflate consumption and GC-MS for intermediate analysis .
Advanced: How to resolve contradictions in catalytic efficiency during cross-coupling reactions?
Answer:
Contradictions in yield or selectivity often arise from:
- Catalyst-ligand mismatch : Test combinations (e.g., Pd2(dba)3 with DPPP vs. PPh3).
- Solvent effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Temperature gradients : Use microwave-assisted synthesis for rapid optimization.
Q. Methodology :
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically.
- In-situ monitoring : Employ IR spectroscopy to detect intermediates.
- Computational modeling : DFT studies predict electronic effects of substituents on reaction barriers .
Advanced: What strategies mitigate decomposition during prolonged storage or reactions?
Answer:
- Storage : Keep under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the triflate group.
- Reaction conditions : Avoid protic solvents (e.g., H2O, alcohols) that may displace triflate.
- Stabilizers : Add molecular sieves (3Å) to scavenge moisture in reactions.
Q. Validation :
- Periodic NMR analysis to check purity.
- Compare reaction yields under inert vs. ambient conditions .
Basic: What are the primary applications in organic synthesis?
Answer:
- Building block : For naphthalene-based ligands, polymers, or pharmaceuticals.
- Cross-coupling : Suzuki-Miyaura (triflate) and Ullmann (bromine) reactions.
- Phosphine ligand synthesis : React with diarylphosphine oxides via Pd-catalyzed C–P coupling .
Advanced: How to analyze regioselectivity challenges in electrophilic substitution reactions?
Answer:
- Competitive experiments : Compare reactivity of triflate vs. bromide in parallel reactions.
- Isotopic labeling : Use <sup>18</sup>O or <sup>13</sup>C tags to track substitution pathways.
- Hammett analysis : Correlate substituent electronic effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
